molecular formula C12H15N B12979856 (S)-2-(4-Vinylphenyl)pyrrolidine

(S)-2-(4-Vinylphenyl)pyrrolidine

Cat. No.: B12979856
M. Wt: 173.25 g/mol
InChI Key: XVMOYBKEVXXGLA-LBPRGKRZSA-N
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Description

(S)-2-(4-Vinylphenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a vinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Vinylphenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a vinylphenyl precursor. One common method is the asymmetric hydrogenation of 2-(4-vinylphenyl)pyrrole using a chiral catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and a hydrogen source like hydrogen gas under pressure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the vinylphenyl group into the pyrrolidine ring, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Vinylphenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The vinyl group can be reduced to form ethyl-substituted pyrrolidines.

    Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) under appropriate conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Ethyl-substituted pyrrolidines.

    Substitution: Halogenated or alkylated pyrrolidines.

Scientific Research Applications

(S)-2-(4-Vinylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(4-Vinylphenyl)pyrrolidine involves its interaction with specific molecular targets. The vinyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Vinylphenyl)pyrrolidine: The enantiomer of (S)-2-(4-Vinylphenyl)pyrrolidine, with similar chemical properties but different biological activities.

    2-(4-Vinylphenyl)pyrrole: Lacks the chiral center and has different reactivity and applications.

    4-Vinylphenylpyrrolidine: A positional isomer with the vinyl group attached to a different carbon on the pyrrolidine ring.

Uniqueness

This compound is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it valuable in the development of chiral drugs and catalysts .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(2S)-2-(4-ethenylphenyl)pyrrolidine

InChI

InChI=1S/C12H15N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h2,5-8,12-13H,1,3-4,9H2/t12-/m0/s1

InChI Key

XVMOYBKEVXXGLA-LBPRGKRZSA-N

Isomeric SMILES

C=CC1=CC=C(C=C1)[C@@H]2CCCN2

Canonical SMILES

C=CC1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

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